molecular formula C11H11NO B3381794 2-(4-Methylphenyl)-3-oxobutanenitrile CAS No. 27243-91-0

2-(4-Methylphenyl)-3-oxobutanenitrile

Cat. No.: B3381794
CAS No.: 27243-91-0
M. Wt: 173.21 g/mol
InChI Key: QWWANUDFLOXOCB-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-3-oxobutanenitrile is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.22 g/mol . It is characterized by the presence of both a ketone and a nitrile functional group, a combination that is of significant interest in organic synthesis and medicinal chemistry . Compounds containing these groups serve as versatile building blocks for the synthesis of more complex molecules and are investigated for various biological activities . The nitrile group is a key functionality found in many pharmaceuticals and clinical candidates, often serving as a hydrogen bond acceptor that can mimic carbonyl groups or carboxylic acids in drug-target interactions . Its strong dipole and linear geometry allow it to fit into sterically constrained enzyme active sites, making it a valuable feature in the design of enzyme inhibitors . Research into structurally related 4-oxobutanenitrile compounds has shown potential in molecular docking studies for antiviral activity against targets like the SARS Coronavirus Main Proteinase and for anticancer activity through interaction with the Human Progesterone Receptor . This compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-5-10(6-4-8)11(7-12)9(2)13/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWANUDFLOXOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Methylphenyl 3 Oxobutanenitrile and Analogues

Strategies for C-C Bond Formation Leading to the α-Aryl-β-Oxonitrile Framework

The formation of the carbon skeleton is the cornerstone of synthesizing the target compound. Approaches include classical condensation reactions, acylations, conjugate additions, and diazonium coupling reactions, each offering a distinct pathway to the desired framework.

The Knoevenagel condensation is a fundamental C-C bond-forming reaction, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. bhu.ac.inyoutube.com For the synthesis of 2-(4-Methylphenyl)-3-oxobutanenitrile, this is an indirect, multi-step approach. A common starting point is the condensation of 4-methylbenzaldehyde (B123495) with an active methylene compound such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.netnih.gov This reaction has been optimized using various catalysts and conditions, including green solvents, microwave assistance, and ultrasound irradiation. bhu.ac.inresearchgate.net

The initial product, such as 2-(4-methylbenzylidene)malononitrile, does not possess the required 3-oxo group. Therefore, subsequent chemical transformations are necessary. These transformations could include:

Selective reduction and hydrolysis: One of the nitrile groups could be selectively reduced and then hydrolyzed to a methyl ketone.

Michael addition and cyclization/rearrangement: The unsaturated intermediate could undergo further reactions to build the desired functionality.

The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of substituted olefin intermediates, which are precursors for more complex molecules. researchgate.net

Table 1: Examples of Knoevenagel Condensation for Arylidene Synthesis

AldehydeActive Methylene CompoundCatalystProductReference
Aromatic AldehydesMalononitrileNiCu@MWCNTBenzylidenemalononitrile derivatives nih.gov
Aryl AldehydesMalononitrileAmmonium Acetate (B1210297)Benzylidenemalononitriles bhu.ac.in
Substituted AcetophenoneMalononitrileCalcium HydroxideArylethylidene malononitrile researchgate.net

A more direct route to the α-aryl-β-oxonitrile framework involves the acylation of a nitrile precursor. This method is analogous to a Claisen condensation, where the α-carbon of a nitrile is deprotonated to form a nitrile-stabilized carbanion, which then acts as a nucleophile. nih.gov For the target molecule, this involves the acylation of 4-methylphenylacetonitrile with an acetylating agent, such as ethyl acetate or acetic anhydride.

The reaction is typically mediated by a strong base capable of deprotonating the α-carbon. Common bases include sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (KOt-Bu). nih.govgoogle.com The use of inexpensive KOt-Bu in ethereal solvents has been shown to be an economical and effective method for synthesizing a variety of β-ketonitriles from esters. nih.gov The process requires at least two equivalents of the base and nitrile because the resulting β-ketonitrile product is more acidic than the starting nitrile. nih.gov

Table 2: Synthesis of β-Ketonitriles via Acylation

Nitrile PrecursorAcylating AgentBaseProductReference
AcetonitrileEsters/LactonesKOt-BuVarious β-Ketonitriles nih.gov
Various NitrilesUnactivated EstersNot SpecifiedVarious β-Ketonitriles researchgate.net
4-Chlorobenzyl CyanideMethyl PivalateSodium Hydride4,4-dimethyl-2-(4'-chlorophenyl)-3-oxopentanenitrile google.com
Alkyl CyanidesCarboxylic EstersStrong Bases (e.g., NaH)β-Acylated Alkyl Cyanides google.com

Michael addition, or conjugate 1,4-addition, provides another powerful strategy for constructing the β-keto nitrile skeleton. organic-chemistry.org This can be achieved in two primary ways:

Addition of a cyanide nucleophile to an α,β-unsaturated ketone, such as 4-(4-methylphenyl)but-3-en-2-one.

Addition of an α-aryl nitrile anion (e.g., from 4-methylphenylacetonitrile) to an α,β-unsaturated acceptor.

Recent advances have focused on developing catalytic and environmentally benign methods. For instance, manganese pincer complexes have been used to catalyze the direct addition of unactivated saturated nitriles to α,β-unsaturated nitriles under mild, base-free conditions. nih.gov This avoids issues like polymerization that can occur with strong bases. nih.gov Asymmetric Michael additions, employing chiral catalysts, are particularly valuable for creating stereochemically complex products, although the use of β-keto esters or α-amino nitriles as nucleophiles is more common in this context. nih.govacs.org

The Japp-Klingemann reaction is a classical method for synthesizing arylhydrazones from β-keto esters or β-keto acids and aryl diazonium salts. wikipedia.orgwikipedia.org This reaction serves as a route to introduce an aryl group onto a carbon framework, making it relevant for the synthesis of α-aryl compounds. researchgate.net

In this context, a diazonium salt prepared from 4-toluidine (p-methylaniline) would serve as the electrophile to introduce the 4-methylphenyl group. The reaction partner would be a β-dicarbonyl compound or a β-keto nitrile. The diazonium ion couples with the enolate of the active methylene compound. chemeurope.comcsbsju.edu The resulting azo intermediate typically undergoes hydrolysis and decarboxylation (if starting from a β-keto ester) to yield a stable arylhydrazone. wikipedia.orgchemeurope.com

This method does not directly produce the target β-oxonitrile. The resulting hydrazone would require subsequent chemical steps, such as reductive cleavage of the N-N bond, to generate the desired α-aryl ketone structure. The Japp-Klingemann reaction is thus an indirect but powerful tool for creating the crucial α-aryl C-C bond, often as a prelude to further synthetic manipulations like the Fischer indole (B1671886) synthesis. wikipedia.org

Functional Group Interconversion Routes to this compound

Functional group interconversion (FGI) provides pathways to the target compound from precursors that already contain the necessary carbon skeleton. One of the most straightforward FGI approaches would be the oxidation of a corresponding β-hydroxy nitrile.

Specifically, the synthesis could proceed from 2-(4-methylphenyl)-3-hydroxybutanenitrile. This alcohol precursor could be synthesized via methods such as the nucleophilic addition of the 4-methylphenylacetonitrile anion to acetaldehyde. The subsequent oxidation of the secondary alcohol functionality to a ketone would yield the final product, this compound. A variety of standard oxidizing agents can be employed for this transformation.

Another general FGI route relevant to this class of compounds is the synthesis of the nitrile group itself. This can be accomplished through the dehydration of a primary amide (R-CONH₂) using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). vanderbilt.edu

Catalytic and Stereoselective Synthetic Approaches to Structurally Related Compounds

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of catalytic and stereoselective methods is therefore of significant interest for accessing enantiomerically enriched α-aryl-β-oxonitriles.

While specific stereoselective syntheses for this compound are not widely documented, principles from related reactions are applicable:

Asymmetric α-Arylation: Palladium-catalyzed α-arylation of ketones using bulky, electron-rich phosphine (B1218219) ligands (e.g., biphenyl-based ligands like 2-methyl-2'-dicyclohexylphosphinobiphenyl) has emerged as a highly effective method for forming α-aryl ketones. organic-chemistry.org The use of chiral ligands, such as BINAP, in these catalytic systems can induce enantioselectivity. organic-chemistry.org

Asymmetric Michael Additions: As mentioned previously, the use of chiral catalysts in Michael additions can produce adducts with high diastereoselectivity and enantioselectivity. nih.gov For example, nickel-diamine catalysts have been used in the asymmetric Michael addition of β-keto esters to nitroolefins. nih.gov

These advanced catalytic approaches offer powerful tools for controlling the stereochemistry of structurally related compounds, providing a pathway to chiral building blocks for pharmaceutical and materials science applications.

Organocatalytic Methods for Asymmetric Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, avoiding the use of metal catalysts. peerj.com While specific literature on the direct asymmetric synthesis of this compound is limited, the principles of organocatalysis can be applied to devise potential synthetic routes. These methods often rely on the use of small chiral organic molecules to induce stereoselectivity. peerj.com

Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have proven effective in a wide range of asymmetric transformations. mdpi.comnih.gov For the synthesis of chiral 2-aryl-3-oxobutanenitriles, a potential approach involves the enantioselective functionalization of a β-ketonitrile precursor. For instance, a Friedel-Crafts-type reaction between an electrophilic source of the 4-methylphenyl group and a suitable β-ketonitrile, catalyzed by a CPA, could furnish the desired chiral product. The catalyst would create a chiral environment, directing the approach of the reactants to favor the formation of one enantiomer over the other.

Another strategy involves the use of bifunctional organocatalysts, which possess both a Brønsted or Lewis acidic site and a basic site within the same chiral scaffold. nih.gov These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high levels of stereocontrol. For example, a chiral squaramide or thiourea-based catalyst could be employed in the conjugate addition of a nucleophile to an α,β-unsaturated nitrile, followed by trapping with an electrophile to construct the chiral quaternary center.

The application of organocatalysis is prevalent in the synthesis of various heterocyclic and acyclic compounds from β-ketonitrile precursors. For example, organocatalytic one-pot enantioselective syntheses have been developed for producing (R)-2-aryl-2,3-dihydro-4-quinolones from o-aminoacetophenones and aryl aldehydes with excellent enantiomeric excess (up to 99% ee). researchgate.netrsc.org Similarly, asymmetric cycloadditions of vinylindoles with various partners, catalyzed by chiral phosphoric acids, have been reported to yield complex chiral structures with high diastereo- and enantioselectivity. mdpi.com These examples underscore the potential of organocatalytic methods to be adapted for the asymmetric synthesis of this compound.

Table 1: Representative Organocatalytic Asymmetric Reactions and Concepts

Catalyst TypeReaction TypeSubstratesPotential Application for Target Compound
Chiral Phosphoric AcidFriedel-Crafts AlkylationArene, ElectrophileEnantioselective arylation of a 3-oxobutanenitrile (B1585553) precursor.
Bifunctional ThioureaMichael AdditionEnone, NucleophileAsymmetric conjugate addition to an α,β-unsaturated nitrile.
Chiral AmineMannich ReactionKetone, Aldehyde, AmineEnantioselective introduction of an amino-functionalized aryl group.

This table presents conceptual applications of organocatalytic strategies to the synthesis of the target compound based on existing literature for related molecules.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl Unit Incorporation

Transition-metal catalysis, particularly with palladium, offers a highly efficient and versatile approach for the formation of carbon-carbon bonds, making it ideal for incorporating the 4-methylphenyl (p-tolyl) group into the 3-oxobutanenitrile scaffold.

A notable method for the synthesis of β-ketonitriles is the palladium-catalyzed addition of organoboron reagents to dinitriles. organic-chemistry.org In a specific study, a variety of substituted phenylboronic acids were successfully coupled with a dinitrile in the presence of a palladium catalyst. organic-chemistry.org This method is highly selective and tolerant of various functional groups. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of an appropriate dinitrile with 4-methylphenylboronic acid. The proposed mechanism entails the formation of an arylpalladium species, which then coordinates with a cyano group, undergoes carbopalladation, and is subsequently hydrolyzed to yield the β-ketonitrile. organic-chemistry.org

Table 2: Palladium-Catalyzed Synthesis of a β-Ketonitrile Analog

CatalystLigandAdditiveSolventTemp (°C)Yield (%)Ref.
Pd(acac)₂4,4′-dimethyl-2,2′-bipyridineTsOHToluene/H₂O80Good to Excellent organic-chemistry.org

This table summarizes the optimized conditions for the palladium-catalyzed synthesis of β-ketonitriles from dinitriles and organoboron reagents as reported in the literature. organic-chemistry.org

Another powerful transition-metal-catalyzed method is the Suzuki-Miyaura cross-coupling reaction. youtube.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. youtube.com To synthesize this compound, one could envision the Suzuki-Miyaura coupling of 4-methylphenylboronic acid with a 2-halo-3-oxobutanenitrile derivative. The reaction is known for its mild conditions and broad substrate scope. youtube.com Researchers at Carroll College have utilized Suzuki-Miyaura coupling to synthesize 2-(4-methylphenyl)-thiophene, demonstrating the feasibility of coupling the 4-methylphenyl group to a heterocyclic core. youtube.com

Furthermore, the α-arylation of carbonyl compounds is a well-established transition-metal-catalyzed process. The palladium-catalyzed α-arylation of ketones and even more acidic compounds like aryl nitromethanes has been extensively studied. nih.gov This reaction typically involves the deprotonation of the α-carbon to form an enolate, which then undergoes cross-coupling with an aryl halide. A similar strategy could be employed for the synthesis of this compound, where the enolate of 3-oxobutanenitrile would react with a 4-halotoluene (e.g., 4-bromotoluene (B49008) or 4-iodotoluene) in the presence of a suitable palladium catalyst and ligand.

The Buchwald-Hartwig amination, while a C-N bond-forming reaction, shares mechanistic principles with C-C cross-coupling reactions and highlights the broad utility of palladium catalysis in coupling aryl halides with various nucleophiles. wikipedia.orgacsgcipr.org

Mechanistic Investigations of Reactions Involving 2 4 Methylphenyl 3 Oxobutanenitrile

Elucidation of Reaction Pathways for Formation and Transformation

The formation of 2-(4-Methylphenyl)-3-oxobutanenitrile, an α-aryl-β-ketonitrile, can be envisioned through several synthetic strategies. A prominent and plausible pathway is the Stetter reaction, a carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophilic catalyst such as a thiazolium salt or cyanide anion. nih.gov In this context, 4-methylbenzaldehyde (B123495) would act as the acyl anion precursor, and acrylonitrile (B1666552) would serve as the Michael acceptor.

The Stetter reaction is a classic example of umpolung chemistry, where the intrinsic electrophilic character of the aldehyde carbonyl carbon is reversed to a nucleophilic one. nih.gov The catalytic cycle, when employing a thiazolium salt, commences with the deprotonation of the catalyst to form the active N-heterocyclic carbene (NHC). This NHC then attacks the aldehyde, initiating the formation of the key Breslow intermediate.

Transformations of this compound are diverse, owing to the presence of the keto and nitrile functionalities, as well as the active methylene (B1212753) group. β-Ketonitriles are versatile intermediates in organic synthesis and can be used to construct a variety of cyclic and heterocyclic compounds. nih.gov For instance, the presence of the carbonyl and nitrile groups allows for cyclization reactions to form pyridines, pyrimidines, and other heterocyclic systems. nih.gov

Identification and Characterization of Key Intermediates

A critical aspect of elucidating any reaction mechanism is the identification and characterization of transient intermediates. In the proposed Stetter reaction pathway for the formation of this compound, the Breslow intermediate is a pivotal species. researchgate.net This intermediate is generated from the addition of the N-heterocyclic carbene catalyst to 4-methylbenzaldehyde. The Breslow intermediate is a nucleophilic species that is stabilized by the thiazolium ring and is responsible for the umpolung reactivity of the aldehyde. researchgate.net

The general structure of a Breslow intermediate is an enaminol, which is formed after a proton transfer within the initial zwitterionic adduct of the NHC and the aldehyde. The characterization of Breslow intermediates can be challenging due to their transient nature, but their existence is well-supported by numerous mechanistic studies and, in some cases, by spectroscopic detection under specific conditions. nih.gov

Another key intermediate in the Stetter reaction is the tetrahedral intermediate formed upon the nucleophilic attack of the Breslow intermediate on the Michael acceptor (e.g., acrylonitrile). Subsequent proton transfer and elimination of the catalyst regenerate the NHC and yield the final 1,4-dicarbonyl compound, or in this case, the γ-ketonitrile product. utas.edu.au

Theoretical and Computational Chemistry in Understanding Reactivity and Selectivity

Theoretical and computational methods have become indispensable tools for gaining deep insights into reaction mechanisms, especially for complex organic reactions where intermediates are fleeting and transition states cannot be observed experimentally.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules and to map out the potential energy surface of a reaction. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, DFT can provide a quantitative understanding of the reaction's feasibility and kinetics. mdpi.com

For the formation of this compound via a Stetter-type reaction, DFT calculations can be employed to:

Determine the geometry and stability of the reactants, intermediates (including the Breslow intermediate), and products.

Calculate the activation energies for each step of the reaction, thereby identifying the rate-determining step. nih.gov

Investigate the influence of different catalysts and substituents on the reaction profile.

The following table provides representative DFT-calculated relative free energies for the key steps in an intramolecular Stetter reaction, illustrating the energy changes along the reaction coordinate.

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsAldehyde + NHC Catalyst0.0
TS1 Transition state for NHC attack on aldehyde+21.7
Intermediate 1 Zwitterionic adduct+15.6
TS2 Transition state for proton transfer+22.5
Breslow Intermediate Key nucleophilic intermediate-3.4
TS3 Transition state for C-C bond formation+18.9
Intermediate 2 Adduct after Michael addition-15.2
TS4 Transition state for catalyst regeneration+12.1
Productsγ-Ketonitrile + NHC Catalyst-25.8
Table 1: Representative DFT-calculated relative free energies for the steps in a model Stetter reaction. Data is illustrative and based on values reported for analogous systems. mdpi.com

Molecular Dynamics Simulations of Reaction Processes

While DFT is excellent for studying static properties and reaction pathways at 0 K, Molecular Dynamics (MD) simulations provide a way to study the dynamic evolution of a chemical system over time, including the effects of temperature and solvent. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and the trajectory of a reaction.

For a reaction like the formation of this compound, MD simulations could be used to:

Simulate the diffusion of reactants and the catalyst in a solvent box to understand how they come together to react.

Study the conformational flexibility of the intermediates and transition states.

Investigate the role of explicit solvent molecules in stabilizing charged intermediates or participating in proton transfer steps.

Although specific MD simulation studies on the Stetter reaction of β-ketonitriles are not abundant in the literature, the methodology is widely applied to study other complex organic and enzymatic reactions, providing valuable insights into their dynamics. researchgate.net

Analysis of Electrophilic and Nucleophilic Behavior

The reactivity of this compound is governed by the distribution of electron density within the molecule, which dictates its electrophilic and nucleophilic sites. Computational chemistry provides powerful tools to analyze this distribution.

Frontier Molecular Orbital (FMO) Theory is a key concept for understanding reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO is associated with the molecule's ability to act as a nucleophile (electron donor), while the LUMO is associated with its ability to act as an electrophile (electron acceptor). youtube.com

For this compound, the HOMO is likely to be located on the enolate form of the molecule, making the α-carbon a strong nucleophilic center. The LUMO is expected to be centered on the carbonyl carbon and the nitrile carbon, making them the primary electrophilic sites.

An Electrostatic Potential (ESP) Map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net Regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and the nitrile nitrogen, and a positive potential around the acidic α-hydrogen and the carbonyl carbon.

The following table summarizes the key reactive sites and their predicted behavior based on general principles of electronic effects in organic molecules.

Site in this compoundPredicted BehaviorRationale
Carbonyl CarbonElectrophilicThe oxygen atom is highly electronegative, polarizing the C=O bond and making the carbon electron-deficient.
Carbonyl OxygenNucleophilic/BasicPossesses lone pairs of electrons and a partial negative charge.
α-CarbonNucleophilic (as enolate) / Acidic (as C-H)The adjacent carbonyl and nitrile groups stabilize the conjugate base (enolate), making the α-proton acidic. The enolate is a potent nucleophile.
Nitrile CarbonElectrophilicThe nitrogen atom is electronegative, making the carbon susceptible to nucleophilic attack.
Nitrile NitrogenNucleophilic/BasicHas a lone pair of electrons.
Aromatic RingNucleophilicThe methyl group is an activating group, making the aromatic ring susceptible to electrophilic substitution.
Table 2: Predicted electrophilic and nucleophilic behavior of different sites in this compound.

Reactivity and Chemical Transformations of 2 4 Methylphenyl 3 Oxobutanenitrile

Nucleophilic Reactivity of the Acidic α-Hydrogen and Nitrile Group

The hydrogen atom positioned on the carbon between the carbonyl (C=O) and nitrile (C≡N) groups exhibits significant acidity. This is due to the powerful electron-withdrawing inductive and resonance effects of both adjacent functional groups, which stabilize the resulting carbanion (enolate) upon deprotonation. This acidity allows 2-(4-Methylphenyl)-3-oxobutanenitrile to act as a potent carbon nucleophile.

In the presence of a suitable base (e.g., sodium ethoxide, sodium hydride), the α-hydrogen is readily removed to form a resonance-stabilized enolate. This enolate is a key reactive intermediate, capable of attacking various electrophiles. For instance, it can undergo alkylation reactions with alkyl halides or acylation reactions with acyl chlorides to introduce new substituents at the α-position. This reactivity is fundamental to building molecular complexity from this core structure.

While the nitrile carbon is typically electrophilic, the lone pair of electrons on the nitrile nitrogen atom can exhibit nucleophilic character by coordinating to strong Lewis acids or undergoing protonation in highly acidic media. However, the most prominent nucleophilic character of the molecule originates from the deprotonated α-carbon.

Electrophilic Behavior of Carbonyl and Nitrile Carbon Centers

Complementing its nucleophilic nature, this compound possesses two key electrophilic centers: the carbonyl carbon and the nitrile carbon.

Carbonyl Carbon: The carbon atom of the ketone group is electron-deficient due to the high electronegativity of the oxygen atom. It is therefore susceptible to attack by a wide range of nucleophiles. Reactions at this site include additions of organometallic reagents (like Grignard or organolithium reagents), formation of imines with primary amines, and reduction to a secondary alcohol using hydride reagents.

Nitrile Carbon: The carbon atom of the nitrile group is also electrophilic and can be attacked by strong nucleophiles. This reactivity is often harnessed in cyclization reactions where an intramolecular nucleophile attacks the nitrile carbon to form a ring. It can also undergo hydration to form an amide or complete hydrolysis to a carboxylic acid under acidic or basic conditions, although this often requires harsh conditions.

Cyclization Reactions and Heterocycle Synthesis Employing this compound

The bifunctional nature of this compound, possessing both nucleophilic and electrophilic sites within a 1,3-relationship, makes it an exceptionally valuable precursor for the synthesis of heterocyclic compounds. These reactions often proceed through a sequence of condensation and cyclization steps.

The synthesis of nitrogen-containing heterocycles is a well-established application of β-ketonitriles.

Pyrazoles: The most common application in this class is the Knorr pyrazole (B372694) synthesis, which involves the condensation reaction with hydrazine (B178648) or its derivatives. nih.govmdpi.com The 1,3-dicarbonyl-like arrangement reacts with the two nucleophilic nitrogen atoms of hydrazine to form a stable, five-membered aromatic pyrazole ring. nih.govorganic-chemistry.org

ReactantResulting Heterocycle
Hydrazine (H₂NNH₂)5-Methyl-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
Phenylhydrazine (PhNHNH₂)5-Methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Methylhydrazine (MeNHNH₂)1,5-Dimethyl-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through multi-step sequences. For example, the nitrile group can react with hydroxylamine (B1172632) to form an amidoxime, which can then be cyclized with another reagent to form the triazole ring. nih.gov Copper-catalyzed methods have also proven effective for the synthesis of disubstituted triazoles from nitriles. nih.govdergipark.org.tr

Oxazines: 1,3-Oxazine derivatives can be synthesized through reactions that involve both the ketone and the active methylene (B1212753) group. umpr.ac.idijrpr.comresearchgate.net For instance, condensation with an amino alcohol could lead to the formation of an oxazine (B8389632) ring system.

While less common than nitrogen heterocycles, oxygen-containing rings can also be synthesized. Electrophilic cyclization of related propargylic aryl ethers is a known method to produce 2H-benzopyrans. nih.gov By analogy, if this compound were modified to contain an appropriately positioned hydroxyl group, intramolecular cyclization could lead to the formation of furan (B31954) or pyran rings. For example, reaction with a reagent that introduces a 2-hydroxyethyl side chain could be followed by acid-catalyzed cyclization to furnish a dihydrofuran derivative.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient synthetic strategies. nih.govresearchgate.net The activated methylene group of this compound makes it an ideal component for several MCRs. A notable example is its use in a Paal-Knorr-type synthesis to create highly substituted pyrroles. mdpi.com In a one-pot reaction, an α-hydroxyketone, an amine, and this compound can be combined to generate functionalized pyrroles. mdpi.com

Example of a Three-Component Pyrrole (B145914) Synthesis

Component 1 Component 2 Component 3 (Ketonitrile) Product Class
2-Hydroxy-1-phenylethan-1-one Aniline (B41778) This compound N,2,5-triphenyl-pyrrole derivative

Reductive and Oxidative Transformations

The ketone and nitrile functionalities can be selectively or fully transformed through reduction and oxidation reactions.

Reductive Transformations: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), leaving the nitrile group intact. Conversely, the nitrile can be reduced to a primary amine via catalytic hydrogenation (e.g., using H₂/Raney Nickel) or with stronger hydride reagents like lithium aluminum hydride (LiAlH₄). However, LiAlH₄ is a powerful reducing agent and would simultaneously reduce the ketone to an alcohol.

Reducing AgentFunctional Group TargetedProduct
Sodium Borohydride (NaBH₄)Ketone2-(4-Methylphenyl)-3-hydroxybutanenitrile
Lithium Aluminum Hydride (LiAlH₄)Ketone and Nitrile4-Amino-3-(4-methylphenyl)butan-2-ol
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni)Nitrile (can also reduce ketone)4-Amino-2-(4-methylphenyl)butan-2-one or fully reduced product

Oxidative Transformations: Oxidative reactions can be more complex. Strong oxidizing agents may lead to the cleavage of the molecule. However, milder oxidative conditions are employed in elegant cyclization strategies. For instance, related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo a facile and efficient intramolecular cyclization that involves oxidation of the aniline moiety to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govresearchgate.net This demonstrates how oxidation can be a key step in building complex fused heterocyclic systems from butanenitrile scaffolds.

Advanced Spectroscopic and Structural Elucidation in Research

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)rsc.orgorganicchemistrydata.org

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of 1D (¹H, ¹³C) and 2D spectra allows for the complete assignment of all proton and carbon signals, confirming the compound's structural integrity.

While specific experimental spectra for 2-(4-Methylphenyl)-3-oxobutanenitrile are not widely published, its structure allows for the confident prediction of its ¹H and ¹³C NMR spectral features based on established chemical shift principles.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule. The p-substituted aromatic ring gives rise to a characteristic AA'BB' system, often appearing as two distinct doublets. The aliphatic protons, including the methine proton and the two methyl groups, would appear as singlets due to the absence of adjacent protons, assuming analysis of the pure keto tautomer.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (2H) ~7.35 Doublet 2H
Ar-H (2H) ~7.25 Doublet 2H
-CH(CN)CO- ~4.6 Singlet 1H
Ar-CH₃ ~2.38 Singlet 3H

¹³C NMR: The ¹³C NMR spectrum is predicted to display nine unique carbon signals, consistent with the molecule's structure. The chemical shifts are characteristic of the carbonyl, nitrile, aromatic, and aliphatic carbons present. wisc.edu

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~198
Ar-C (ipso, C-CN) ~139
Ar-C (ipso, C-CH₃) ~132
Ar-CH (2C) ~130
Ar-CH (2C) ~128
C≡N ~117
-CH(CN)CO- ~55
-COCH₃ ~28

To unambiguously assign these signals and confirm the covalent bonding network, two-dimensional NMR experiments are employed. iupac.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the two aromatic doublets, confirming their ortho relationship. The lack of cross-peaks for the methine and methyl protons would confirm they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to definitively link the predicted ¹H signals to their corresponding ¹³C signals, for instance, connecting the signal at ~2.38 ppm to the tolyl methyl carbon at ~21 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing connectivity across multiple bonds (typically 2-3 bonds). Key correlations for this molecule would include:

A cross-peak between the acetyl methyl protons (-COCH₃) and the carbonyl carbon (C=O).

Correlations from the methine proton (-CH(CN)CO-) to the carbonyl carbon, the nitrile carbon, and the ipso-carbon of the p-tolyl ring.

Infrared Spectroscopy in Mechanistic Analysis and Functional Group Identificationmdpi.comchemicalbook.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The spectrum of this compound is expected to show strong, characteristic absorption bands for the ketone and nitrile groups.

Characteristic IR Absorption Bands

Functional Group Vibration Predicted Wavenumber (cm⁻¹)
Nitrile C≡N stretch 2260–2240
Ketone C=O stretch ~1715
Aromatic Ring C=C stretch 1605, 1510

The presence of a sharp, medium-intensity band around 2250 cm⁻¹ is a clear indicator of the nitrile functional group. nist.gov A strong absorption near 1715 cm⁻¹ confirms the presence of a saturated ketone carbonyl group. nist.gov Additional bands corresponding to aromatic C=C and aliphatic/aromatic C-H stretching further corroborate the proposed structure.

X-ray Crystallography for Definitive Molecular Architecturenih.gov

X-ray crystallography provides the most definitive evidence of molecular structure by determining the precise spatial arrangement of atoms in a single crystal. This technique yields accurate measurements of bond lengths, bond angles, and torsional angles.

A search of publicly available scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not yet been reported. If such an analysis were performed, it would provide unambiguous confirmation of the compound's covalent structure and reveal its preferred conformation and intermolecular packing interactions in the solid state.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₁NO, corresponding to a monoisotopic mass of 173.08406 Da. uni.luchemscene.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. Predicted mass-to-charge ratios (m/z) for common adducts are listed below. uni.lu

Predicted Mass Spectrometry Data for Adducts

Adduct Predicted m/z
[M+H]⁺ 174.09134
[M+Na]⁺ 196.07328
[M+K]⁺ 212.04722

Data sourced from PubChemLite. uni.lu

Electron ionization mass spectrometry (EI-MS) would cause the molecular ion ([M]⁺•, m/z = 173) to undergo characteristic fragmentation. Analysis of these fragments helps to piece together the molecular structure. docbrown.info Expected fragmentation pathways include:

Loss of an acetyl radical (•COCH₃): Cleavage of the C-C bond between the carbonyl group and the methine carbon would result in a stable benzylic cation fragment at m/z 130.

Loss of a methyl radical (•CH₃): Loss of a methyl group from the acetyl moiety would produce a fragment ion at m/z 158.

Formation of a tolyl cation: Cleavage of the bond between the aromatic ring and the aliphatic chain could lead to a fragment at m/z 91, which may rearrange to the stable tropylium (B1234903) ion.

Synthetic Utility of 2 4 Methylphenyl 3 Oxobutanenitrile As a Key Building Block

Precursor to Complex Organic Scaffolds in Target-Oriented Synthesis

The structural framework of 2-(4-methylphenyl)-3-oxobutanenitrile serves as a foundational element for the assembly of more intricate and functionally rich organic molecules. Its utility is particularly evident in the synthesis of targeted compounds with potential biological activity.

The core butanenitrile skeleton is readily functionalized, enabling the introduction of various substituents and the extension of the carbon chain. For instance, related 4-aryl-4-oxobutanenitriles can be elaborated into phosphonate (B1237965) derivatives. mdpi.com This transformation involves the addition of a dialkyl phosphite (B83602) to an α,β-unsaturated nitrile intermediate, which is itself generated from the parent ketonitrile. The resulting phosphonates are complex scaffolds with potential applications in medicinal chemistry and materials science.

Furthermore, the general class of 3-oxobutanenitriles is instrumental in constructing precursors for drug candidates. In multi-component reactions, these compounds can be combined with other simple molecules to rapidly assemble complex pyrrole (B145914) frameworks. mdpi.com These pyrroles are not only complex scaffolds in their own right but also serve as key intermediates for pharmacologically active agents, such as COX-2 selective nonsteroidal anti-inflammatory drugs (NSAIDs) and antituberculosis lead candidates. mdpi.com The nitrile group in these scaffolds is particularly valuable as it can be readily transformed into other functionalities like aldehydes, amides, or carboxylic acids, providing a handle for further structural diversification. mdpi.com

Role in the Elaboration of Diverse Heterocyclic Systems

The reactivity of this compound and its analogs is well-suited for the synthesis of a wide array of heterocyclic compounds. The presence of both a ketone and a nitrile group allows for cyclization reactions with various reagents to form rings of different sizes and heteroatom compositions.

A prominent application is in the synthesis of substituted pyrroles. A one-pot, three-component reaction involving an α-hydroxyketone, a 3-oxobutanenitrile (B1585553) analog, and an amine or aniline (B41778) can efficiently produce highly functionalized pyrroles. mdpi.com This method provides a concise route to pyrrole-based drug candidates and allows for the creation of diverse compound libraries by simply varying the starting materials. mdpi.com

Derivatives of the closely related 4-phenyl-3-oxobutanenitrile have proven to be versatile starting materials for a variety of polyfunctionally substituted heterocycles. rsc.org Research has demonstrated their successful conversion into pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, showcasing the utility of the β-ketonitrile moiety in constructing fused heterocyclic systems. rsc.org Other research has pointed to the synthesis of complex systems like dihydro-2H-benzo[e] mdpi.comrsc.orguni.luoxazaphosphinines, further highlighting the versatility of such building blocks in generating novel heterocyclic structures. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from 3-Oxobutanenitrile Analogs

Starting Material ClassReagentsHeterocyclic ProductCitation
3-Oxobutanenitrileα-Hydroxyketones, AnilinesPolysubstituted Pyrroles mdpi.com
4-Phenyl-3-oxobutanenitrileHydrazine (B178648) derivatives, etc.Pyrazolo[1,5-a]pyrimidines rsc.org
4-Phenyl-3-oxobutanenitrileHydrazine derivatives, etc.Pyrazolo[5,1-c]-1,2,4-triazines rsc.org
2-[(p-Tolylamino)methyl]phenolThiophosphoryl chloride, etc.3-(4-Methyl-phenyl)-2-phenyl-3,4-dihydro-2H-benzo[e] mdpi.comrsc.orguni.luoxazaphosphinine researchgate.net

Applications in Cascade and Tandem Reactions for Molecular Complexity Generation

Cascade and tandem reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. princeton.edu This approach rapidly builds molecular complexity from simple precursors, aligning with the principles of green and atom-economical chemistry. The this compound scaffold is an excellent substrate for such processes.

The inherent reactivity of the ketonitrile group facilitates its participation in sequential reactions. For example, a three-component cascade reaction has been described involving 3-ketonitriles, 2-unsubstituted imidazole (B134444) N-oxides, and various aldehydes. rsc.org This process proceeds through a sequence of Knoevenagel condensation followed by a Michael addition under mild, catalyst-free conditions. rsc.org By adjusting the reaction conditions, a third step, dehydration, can be included in the cascade to yield a different class of functionalized imidazole derivatives directly. rsc.org

Similarly, the three-component synthesis of pyrroles mentioned earlier can be viewed as a tandem process where several bond-forming events occur in one pot. mdpi.com Other cascade reactions involving related nitrile-containing compounds, such as the reaction of chromone-derived acrylonitriles with primary amines, demonstrate how a nucleophilic attack can initiate a sequence of ring-opening and ring-closing events to generate complex pyran derivatives. researchgate.net These examples underscore the power of using building blocks like this compound to design elegant and efficient syntheses that generate significant molecular complexity in a single transformation.

Table 2: Examples of Cascade/Tandem Reactions Involving Ketonitriles

Substrate ClassKey ReagentsReaction TypeProduct ClassCitation
3-KetonitrilesImidazole N-oxides, AldehydesKnoevenagel/Michael AdditionFunctionalized Imidazoles rsc.org
3-KetonitrilesImidazole N-oxides, AldehydesKnoevenagel/Michael/DehydrationDehydrated Imidazole Derivatives rsc.org
3-Oxobutanenitrileα-Hydroxyketones, AnilinesThree-Component TandemPolysubstituted Pyrroles mdpi.com
Chromone-derived AcrylonitrilesBenzylamine, p-ToluidineNucleophilic Attack/Ring Transformation2-Iminopyrans, Pyrano[3,2-c]chromenes researchgate.net

Future Research Directions and Unexplored Reactivity

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. For 2-(4-Methylphenyl)-3-oxobutanenitrile, which possesses a stereocenter at the α-carbon, the development of catalytic systems that can control the stereochemical outcome of its reactions is a significant area for future research.

Asymmetric Organocatalysis: The use of small organic molecules as catalysts, known as organocatalysis, has emerged as a powerful tool in asymmetric synthesis. organic-chemistry.org Chiral phosphoric acids, for instance, have proven effective in a wide range of enantioselective transformations. beilstein-journals.orgrsc.orgrsc.org Future research could focus on designing and applying chiral phosphoric acid catalysts for the enantioselective synthesis of this compound, potentially through a Knoevenagel condensation or a Michael addition pathway. researchgate.netwikipedia.orgmdpi.comrsc.org The development of thiourea-based organocatalysts, which can activate substrates through hydrogen bonding, also presents a promising avenue for achieving high enantioselectivity in reactions involving this β-ketonitrile. mdpi.com

Chiral Metal Catalysis: Transition metal complexes bearing chiral ligands are another cornerstone of asymmetric catalysis. mdpi.com The exploration of chiral iron, scandium, or other metal catalysts could lead to highly enantioselective and diastereoselective reactions of this compound. wikipedia.orgnih.gov For example, a chiral scandium catalyst has been shown to be effective in the enantioselective Michael reaction of β-ketoesters, a reaction type that could be adapted for the target molecule. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. synarchive.com The use of biocatalysts, such as ketoreductases or transaminases, could be investigated for the kinetic resolution of racemic this compound or for the direct asymmetric synthesis of one enantiomer. Biocatalytic deracemization, where one enantiomer is selectively transformed while the other is racemized, is another advanced strategy that could be explored. lscollege.ac.in

Catalyst TypePotential ApplicationKey Advantages
Chiral Phosphoric Acids Enantioselective Knoevenagel condensation or Michael additionMetal-free, high efficiency, broad applicability. beilstein-journals.orgrsc.org
Chiral Metal Complexes Enantioselective and diastereoselective reactionsHigh catalytic activity, diverse ligand design. mdpi.comwikipedia.org
Biocatalysts (Enzymes) Kinetic resolution, asymmetric synthesis, deracemizationHigh stereoselectivity, mild reaction conditions, environmentally friendly. synarchive.comlscollege.ac.in
Thiourea Organocatalysts Enantioselective Michael additionActivation through hydrogen bonding, metal-free. mdpi.com

Integration into Flow Chemistry Methodologies for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents challenges in terms of safety, efficiency, and scalability. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers solutions to many of these challenges. researchgate.net

Microreactor Technology: The use of microfluidic reactors provides numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for highly exothermic or hazardous reactions. researchgate.netresearchgate.netescholarship.org The synthesis of this compound via the Knoevenagel condensation is a prime candidate for adaptation to a continuous flow process using a microreactor. researchgate.net This would allow for rapid optimization of reaction conditions, such as temperature, residence time, and catalyst loading, leading to higher yields and purity.

Scalable Production: Continuous flow systems are inherently more scalable than batch processes. Once a flow process for the synthesis of this compound is optimized on a laboratory scale, it can be readily scaled up by operating the system for longer durations or by using parallel reactor setups. This offers a direct route to the large-scale production of this important intermediate.

Flow Chemistry AspectBenefit for this compound Synthesis
Enhanced Heat & Mass Transfer Improved reaction control and safety, especially for exothermic reactions. researchgate.net
Precise Parameter Control Fine-tuning of temperature, pressure, and residence time for optimal yield and purity. researchgate.net
Increased Safety Smaller reaction volumes minimize risks associated with hazardous reagents or intermediates. escholarship.org
Facilitated Scalability Straightforward transition from lab-scale synthesis to industrial production.
Automation and Integration Potential for automated, multi-step synthesis in a continuous fashion.

Exploration of Green Chemistry Approaches for its Synthesis and Reactions

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on this compound should prioritize the development of more sustainable synthetic methods.

Green Solvents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. nih.gov

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure. They can serve as both solvents and catalysts in chemical reactions. wikipedia.orgnih.govresearchgate.net The use of ionic liquids, particularly those derived from renewable sources, could be explored for the synthesis of this compound. wikipedia.org

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. nih.govresearchgate.netmdpi.com DESs are often biodegradable, non-toxic, and inexpensive, making them attractive alternatives to conventional solvents. researchgate.netmdpi.com

Recyclable Catalysts: The development of heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused is a key aspect of green chemistry. researchgate.net This could involve supporting chiral organocatalysts or metal complexes on solid supports or using silylated organometallic catalysts that can be precipitated and recovered. researchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Multi-component reactions, where three or more reactants combine in a single step, are highly atom-economical. researchgate.net The synthesis of derivatives of this compound could be explored through such one-pot, multi-component strategies.

Green Chemistry ApproachApplication to this compound
Ionic Liquids Alternative reaction medium for synthesis, potentially enhancing reaction rates and simplifying product isolation. wikipedia.orgnih.gov
Deep Eutectic Solvents A greener and often cheaper solvent alternative with potential for recyclability. researchgate.netmdpi.com
Recyclable Catalysts Development of heterogeneous or easily separable catalysts to reduce waste and cost. researchgate.net
Biocatalysis Use of enzymes in aqueous media under mild conditions. synarchive.com
Multi-component Reactions Designing atom-economical one-pot syntheses for derivatives. researchgate.net

Investigating New Reaction Pathways and Mechanistic Insights

A thorough understanding of the reactivity of this compound is crucial for unlocking its full synthetic potential. Future research should focus on exploring novel reaction pathways and gaining detailed mechanistic insights.

Exploration of Named Reactions: The versatile structure of this compound makes it a suitable substrate for various named reactions.

Gewald Reaction: This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur to form a polysubstituted 2-aminothiophene. organic-chemistry.orgwikipedia.orgnih.govchemrxiv.orgarkat-usa.org Investigating the Gewald reaction with this compound could provide access to novel thiophene (B33073) derivatives with potential biological activity.

Hantzsch Pyridine Synthesis: This multi-component reaction can be used to synthesize dihydropyridines, which are important in medicinal chemistry. nih.govwikipedia.orgresearchgate.net The participation of this compound in Hantzsch-type reactions could lead to new classes of dihydropyridine (B1217469) derivatives.

Thorpe-Ziegler Reaction: This is an intramolecular condensation of dinitriles to form cyclic ketones. mdpi.comsynarchive.comlscollege.ac.inwikipedia.orgyoutube.com While not directly applicable to the monomeric title compound, understanding the principles of the Thorpe reaction could inspire new cyclization strategies for derivatives of this compound. wikipedia.org

Cycloaddition Reactions: The double and triple bonds within the structure of this compound and its enol form make it a potential partner in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct complex cyclic and heterocyclic systems. orientjchem.orgnih.gov

Mechanistic and Computational Studies: A deeper understanding of the reaction mechanisms is essential for optimizing reaction conditions and predicting outcomes.

Knoevenagel Condensation Mechanism: While the Knoevenagel condensation is a well-known reaction, detailed mechanistic studies, including computational investigations, of the specific reaction to form this compound can provide valuable insights into the roles of the catalyst and solvent. researchgate.netsynarchive.com

Tautomerism Studies: The keto-enol tautomerism of β-ketonitriles plays a crucial role in their reactivity. orientjchem.orgbohrium.comresearchgate.netresearchgate.net Computational studies using Density Functional Theory (DFT) can elucidate the relative stabilities of the keto and enol forms of this compound in different environments and how this influences its reaction pathways. orientjchem.orgbohrium.com

Research AreaFocusPotential Outcome
Gewald Reaction Reaction with elemental sulfur and an amine base.Synthesis of novel 2-aminothiophene derivatives. organic-chemistry.orgwikipedia.org
Hantzsch Pyridine Synthesis Multi-component reaction with an aldehyde and an enamine/β-ketoester.Access to new dihydropyridine scaffolds. nih.govwikipedia.org
Cycloaddition Reactions [4+2] and [3+2] cycloadditions.Construction of complex cyclic and heterocyclic compounds. orientjchem.orgnih.gov
Computational Studies DFT analysis of reaction mechanisms and tautomerism.Deeper understanding of reactivity, enabling rational reaction design. orientjchem.orgbohrium.com

Q & A

Advanced Research Question

  • In vitro assays : Evaluate enzyme inhibition (e.g., proteases) via fluorescence-based kinetic assays .
  • Metabolic stability studies : Use LC-MS to track metabolite formation (e.g., oxidation at the methylphenyl group) .

Key Finding : Derivatives with sulfanyl or piperazine moieties (e.g., 5-{[(4-methylphenyl)methyl]sulfanyl}-imidazoquinazolinone) show enhanced binding to neurological targets .

How are derivatives of this compound designed for drug discovery?

Advanced Research Question

  • Scaffold modification : Introduce heterocycles (e.g., thiazolidinones) via condensation with thioureas or isothiocyanates .
  • Pharmacophore mapping : Computational docking identifies critical interactions (e.g., hydrogen bonding with the nitrile group) .

Example : 2-(3-Benzoylphenyl)propionitrile derivatives exhibit anti-inflammatory activity by targeting COX-2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.